2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C11H9F2NO2 |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2,2-difluoro-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9F2NO2/c12-11(13,10(15)16)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,14H,5H2,(H,15,16) |
InChI Key |
MVGBJHJROSCQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Indole-3-yl Precursors
One common approach involves starting from indole-3-acetic acid or related derivatives and introducing the difluoromethyl group via electrophilic fluorination or difluorocarbene chemistry.
- Difluorocarbene insertion: Difluorocarbene can be generated in situ from reagents such as chlorodifluoromethane or difluoromethyltrimethylsilane, which then reacts with a suitable intermediate to form the 2,2-difluoro substituent on the propanoic acid side chain.
- Electrophilic fluorination: Using N–F reagents to selectively fluorinate keto or enol intermediates derived from indole-3-acetyl precursors.
Enolization and Difluorination of Keto Intermediates
A key step involves the enolization of keto intermediates followed by difluorination:
- Enolization of 1,3-diketone intermediates or ketoesters is crucial, as the rate-determining step for difluorination is the formation of the enol tautomer.
- Addition of water or base can accelerate enolization, improving difluorination yields.
- For example, monofluorinated diketones can be converted to difluorinated products by controlled addition of fluorinating agents and base, followed by purification steps such as column chromatography to isolate the difluorinated target compound.
Representative Synthetic Route Example
| Step | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Preparation of indole-3-acetyl intermediate | Starting from indole or substituted indole derivatives | Intermediate for fluorination |
| 2 | Enolization of keto intermediate | Base (e.g., quinuclidine), water addition | Facilitates fluorination |
| 3 | Electrophilic difluorination | N–F fluorinating reagent, e.g., Selectfluor or related | Formation of 2,2-difluoro substituent |
| 4 | Workup and purification | Extraction, column chromatography | Isolated 2,2-difluoro-3-(1H-indol-3-yl)propanoic acid |
This route has been optimized to achieve high conversion (up to 99%) and purity by controlling stoichiometry and reaction conditions.
Alternative Synthetic Strategies
One-step Fluoroindole Formation
Recent advances have demonstrated the synthesis of fluoroindoles under mild, transition-metal-free conditions using difluorocarbene precursors and ortho-vinylanilines. This method allows direct construction of fluorinated indoles with functional groups at the 3-position in fewer steps and avoids toxic reagents such as organotin compounds or strong bases.
- This approach could be adapted for the synthesis of this compound by modifying the side chain introduction.
- Advantages include high yield (>90%), fewer steps, and mild reaction conditions.
Key Research Findings and Optimization Notes
- The rate-limiting step in difluorination is enolization of the intermediate keto compound; accelerating this step improves yield and selectivity.
- Use of quinuclidine as a base and controlled fluorine equivalents achieves near-complete conversion.
- Purification by aqueous-organic partitioning and chromatography is necessary to remove HF and salt by-products.
- The fluorinated product is typically isolated as a solid with high purity, confirmed by ^19F NMR and other spectroscopic techniques.
- Alternative routes employing difluorocarbene chemistry enable more direct fluorination of indole precursors with broad substrate tolerance and functional group compatibility.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Enolization + Electrophilic Difluorination | Indole-3-acetyl keto intermediates | N–F fluorinating agents, base (quinuclidine) | Mild, aqueous-organic biphasic | High conversion, selective difluorination | Requires careful control of enolization |
| Difluorocarbene Insertion | Ortho-vinylanilines or indole precursors | Difluorocarbene precursors (e.g., chlorodifluoromethane) | Mild, transition-metal-free | Fewer steps, avoids toxic reagents | May require substrate optimization |
| Multi-step Indole Functionalization | Indole derivatives with halomethyl side chains | Bromination, nucleophilic substitution, fluorination | Moderate to high temperature | Enables diverse substitutions | Longer synthetic sequence |
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can lead to halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The difluoromethyl group may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key indole-containing propanoic acid derivatives is summarized below:
*logP values are experimental where available; others are estimated based on structural trends.
Biological Activity
2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological systems, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of two fluorine atoms and an indole moiety. The chemical formula is , and its molecular weight is approximately 201.20 g/mol. The indole ring is known for its role in various biological activities, making derivatives of this structure particularly interesting in pharmaceutical research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms can enhance lipophilicity and influence binding affinity to various receptors and enzymes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with nuclear receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose homeostasis and adipocyte differentiation .
Pharmacological Profiles
Research indicates that derivatives of indole, including this compound, exhibit a wide range of pharmacological activities:
- Anticancer Activity : Indole derivatives are known to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : Preliminary studies suggest potential activity against various pathogens .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines (e.g., MDA-MB-231). The IC50 values were reported as low as 2.8 µM, indicating significant potency .
- Anti-inflammatory Studies : Research has shown that indole derivatives can suppress NF-kappa-B-mediated inflammatory responses, suggesting a potential therapeutic role in chronic inflammatory diseases .
Data Table: Biological Activities of Indole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
